N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is known for its unique chemical structure, which includes a benzotriazole ring fused with a methacrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide typically involves the following steps:
Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate. This is achieved by reacting o-phenylenediamine with sodium nitrite in an acidic medium to form 2H-benzotriazole.
Hydroxyphenyl Substitution: The benzotriazole intermediate is then reacted with 2-hydroxybenzaldehyde in the presence of a base to introduce the hydroxyphenyl group at the 2-position of the benzotriazole ring.
Methacrylamide Formation: The final step involves the reaction of the hydroxyphenyl-substituted benzotriazole with methacryloyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzotriazole ring can be reduced under specific conditions to form dihydrobenzotriazole derivatives.
Substitution: The methacrylamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzotriazole derivatives.
Substitution: Various substituted methacrylamide derivatives.
Scientific Research Applications
N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a photostabilizer in polymer chemistry to enhance the UV resistance of materials.
Biology: The compound is studied for its potential as a bioactive molecule with antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of UV-resistant coatings and adhesives.
Mechanism of Action
The mechanism of action of N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide involves its ability to absorb UV radiation and dissipate the energy as heat, thereby protecting the underlying material from UV-induced degradation. The hydroxyphenyl group plays a crucial role in this process by undergoing reversible photoisomerization, which allows the compound to act as an effective UV stabilizer.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyphenyl)acetamide: Similar in structure but lacks the benzotriazole ring.
2-(2-Hydroxyphenyl)benzothiazole: Contains a benzothiazole ring instead of a benzotriazole ring.
N-(2-Hydroxypropyl)methacrylamide: Similar methacrylamide group but different substituents.
Uniqueness
N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide is unique due to the presence of both the benzotriazole ring and the methacrylamide group, which confer distinct photostabilizing properties and potential for diverse chemical modifications.
Properties
CAS No. |
36325-69-6 |
---|---|
Molecular Formula |
C16H14N4O2 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-[2-(2-hydroxyphenyl)benzotriazol-5-yl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C16H14N4O2/c1-10(2)16(22)17-11-7-8-12-13(9-11)19-20(18-12)14-5-3-4-6-15(14)21/h3-9,21H,1H2,2H3,(H,17,22) |
InChI Key |
NMOXHAYRTDPINE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.